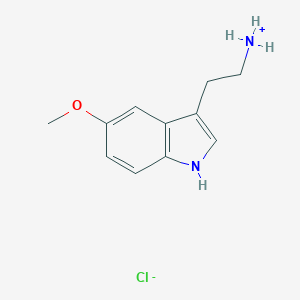

5-Methoxytryptamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11;/h2-3,6-7,13H,4-5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVAYRSEKRMEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017272 | |

| Record name | 5-Methoxytryptamine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17107-33-4, 66-83-1 | |

| Record name | 1H-Indole-3-ethanamine, 5-methoxy-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17107-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mexamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mexamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-1H-indole-3-ethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017107334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxytryptamine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-indole-3-ethylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-methoxy-1H-indole-3-ethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXYTRYPTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4265IB6QEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Methoxytryptamine hydrochloride basic properties and characteristics

An In-depth Technical Guide on the Core Properties and Characteristics of 5-Methoxytryptamine (B125070) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxytryptamine hydrochloride (5-MT HCl), also known as Mexamine, is a tryptamine (B22526) derivative structurally related to the neurotransmitter serotonin (B10506) and the neurohormone melatonin.[1] It is a compound of significant interest in neuroscience and pharmacology due to its activity as a non-selective serotonin receptor agonist.[2][3] This technical guide provides a comprehensive overview of the fundamental properties and characteristics of this compound, including its physicochemical properties, pharmacological profile, and detailed experimental protocols for its analysis and characterization.

Physicochemical Properties

This compound is an off-white to beige crystalline powder.[4][5] It is known to be hygroscopic and should be stored in a cool, dry, and well-ventilated area, protected from light.[2][4][6] The compound is generally considered stable under appropriate storage conditions, with a shelf life of at least four years when stored at -20°C.[7][8]

Table 1: General and Physicochemical Properties of this compound

| Property | Value |

| Synonyms | Mexamine, O-Methylserotonin, Deacetylmelatonin, 5-MT |

| Chemical Formula | C₁₁H₁₄N₂O · HCl |

| Molecular Weight | 226.7 g/mol |

| Appearance | White to beige crystalline powder |

| Melting Point | 246-248 °C |

| Solubility | Methanol (B129727): SolubleWater: MiscibleDMF: 30 mg/mLDMSO: 30-38 mg/mLEthanol: 10 mg/mLPBS (pH 7.2): 10 mg/mL |

| Stability | Stable, Hygroscopic |

| Storage Conditions | 2-8°C or -20°C, protect from light and moisture |

| CAS Number | 66-83-1 |

Data compiled from multiple sources.[3][4][6][7]

Pharmacological Characteristics

5-Methoxytryptamine is a non-selective agonist for several serotonin (5-HT) receptors, with no significant affinity for the 5-HT₃ receptor subtype.[2] Its broad-spectrum agonism allows it to modulate a wide range of physiological and neurological processes, making it a valuable tool for studying the serotonergic system.[5][7]

Mechanism of Action

5-MT exerts its effects by binding to and activating various 5-HT receptor subtypes, which are G-protein coupled receptors (GPCRs). The primary signaling pathways initiated by 5-MT are dependent on the G-protein to which the specific receptor subtype is coupled.

-

5-HT₁ Receptor Family (Gᵢ/ₒ-coupled): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

-

5-HT₂ Receptor Family (Gₒ/₁₁-coupled): Agonism at these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).[7]

-

5-HT₄, 5-HT₆, and 5-HT₇ Receptor Families (Gₛ-coupled): Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[7]

Below is a diagram illustrating the primary signaling pathways activated by 5-Methoxytryptamine.

Caption: Primary signaling pathways of 5-Methoxytryptamine.

Table 2: Pharmacological Data for 5-Methoxytryptamine

| Receptor Subtype | Action | Potency (EC₅₀ / Kᵢ) | Notes |

| 5-HT₁A | Agonist | - | Contributes to behavioral effects.[9] |

| 5-HT₁D | Agonist | - | High affinity.[8] |

| 5-HT₂A | Agonist | EC₅₀ = 0.503 nM | Extremely potent agonism.[2] Induces head-twitch response in rodents.[2] |

| 5-HT₂B | Agonist | - | 25-fold more selective for 5-HT₂B over 5-HT₂A.[2] |

| 5-HT₂C | Agonist | - | 400-fold more selective for 5-HT₂B over 5-HT₂C.[2] |

| 5-HT₄ | Agonist | - | Active as an agonist.[10] |

| 5-HT₆ | Agonist | - | High affinity.[8] |

| 5-HT₇ | Agonist | - | High affinity.[8] |

| SERT | - | Low micromolar Kᵢ | Weak affinity at the serotonin transporter.[11] |

Experimental Protocols

Accurate characterization and quantification of this compound are essential for research and development. The following sections provide detailed methodologies for key experiments.

Solubility Determination (Shake-Flask Method with HPLC Analysis)

The shake-flask method is the standard for determining the equilibrium solubility of a compound.[12]

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the mobile phase for HPLC analysis (e.g., 1 µg/mL to 100 µg/mL).[12]

-

Sample Preparation: Add an excess amount of the compound to a known volume of the test solvent in a sealed vial to create a saturated solution.[12]

-

Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.[12]

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant through a syringe filter (e.g., 0.22 µm).[12]

-

Dilution: Dilute the filtered supernatant with the mobile phase to a concentration within the standard curve's range.[12]

-

HPLC Analysis:

-

Column: Reverse-phase C18 column.[12]

-

Mobile Phase: A mixture of acetonitrile (B52724) or methanol and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).[12]

-

Detection: UV detector at the wavelength of maximum absorbance (approximately 222 nm and 278 nm).[12]

-

-

Quantification: Construct a calibration curve from the standard solutions and use the regression equation to determine the concentration of 5-Methoxytryptamine in the diluted supernatant. Calculate the original solubility, accounting for the dilution factor.[12]

The following diagram illustrates the workflow for solubility determination.

Caption: Workflow for solubility determination.

Quantification in Human Plasma by HPLC-MS/MS

This protocol is for the sensitive and selective quantification of 5-Methoxytryptamine in human plasma, crucial for pharmacokinetic studies.[8]

Methodology:

-

Sample Preparation (Protein Precipitation): [8]

-

Thaw frozen human plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., a deuterated analog).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC-MS/MS Analysis:

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).[4]

-

Column: Reverse-phase C18 column.[4]

-

Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[4]

-

Ionization Mode: Positive ion electrospray ionization (ESI+).[4]

-

Detection: Multiple Reaction Monitoring (MRM) for quantification.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of 5-Methoxytryptamine, particularly in forensic applications.[6]

Methodology:

-

Sample Preparation and Derivatization:

-

Extraction of 5-Methoxytryptamine from the matrix (e.g., tissue homogenate) using an organic solvent like chloroform.[6]

-

Derivatization with an agent such as pentafluoropropionic anhydride (B1165640) to improve volatility and chromatographic properties.[6]

-

-

GC-MS Analysis:

-

Column: HP-5MS (5% phenyl methyl siloxane) or similar capillary column.[13]

-

Carrier Gas: Helium.[13]

-

Temperature Program: An initial hold at a lower temperature (e.g., 50°C) followed by a temperature ramp (e.g., 10°C/min) to a final temperature (e.g., 310°C).[13]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

-

Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[4]

-

In Vitro Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of 5-Methoxytryptamine for specific serotonin receptor subtypes.[7]

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the target human 5-HT receptor subtype from cultured cells or tissue homogenates.[7]

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A receptors), and varying concentrations of 5-Methoxytryptamine (the competitor).[14]

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

-

Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displaced against the concentration of 5-Methoxytryptamine. Calculate the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

The following diagram illustrates the workflow for a radioligand binding assay.

Caption: Workflow for a radioligand binding assay.

Conclusion

This compound is a versatile and potent pharmacological tool for investigating the serotonergic system. Its well-defined physicochemical properties and broad-spectrum agonism at 5-HT receptors make it an invaluable compound for researchers in neuroscience, pharmacology, and drug development. A thorough understanding of its characteristics and the application of robust experimental protocols, as detailed in this guide, are essential for advancing our knowledge of serotonergic modulation and its therapeutic potential.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Analysis of 5-methoxytryptamine in brain by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. japsonline.com [japsonline.com]

- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 5-Methoxytryptamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxytryptamine (5-MT), also known as mexamine, is a naturally occurring tryptamine (B22526) derivative that serves as a non-selective agonist for a wide array of serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors.[1][2] This guide provides a comprehensive technical overview of the mechanism of action of 5-Methoxytryptamine hydrochloride, detailing its binding affinities, functional potencies, and the intricate downstream signaling pathways it modulates. The information presented herein is intended to support researchers and drug development professionals in their exploration of the therapeutic potential and pharmacological characteristics of this compound.

Core Mechanism of Action: Non-Selective Serotonin Receptor Agonism

This compound exerts its biological effects primarily through its interaction with multiple 5-HT receptor subtypes. It is a potent agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptor families.[1][2] The broad-spectrum agonism of 5-MT allows it to influence a diverse range of physiological and pathophysiological processes, including mood, cognition, and perception.[1]

Quantitative Pharmacological Data

The binding affinity (Ki) and functional potency (EC50) of this compound at various human serotonin receptor subtypes are summarized in the tables below. These values are critical for understanding the compound's receptor engagement and downstream functional consequences.

Table 1: Binding Affinity of 5-Methoxytryptamine at Human Serotonin Receptors

| Receptor Subtype | Radioligand | Ki (nM) |

| 5-HT1A | [³H]-8-OH-DPAT | 9 |

| 5-HT1B | [¹²⁵I]-GTI | 130 |

| 5-HT1D | [³H]-GR-125743 | 48 |

| 5-HT1E | - | Data Not Available |

| 5-HT1F | - | Data Not Available |

| 5-HT2A | [³H]-Ketanserin | 2.5 |

| 5-HT2B | [³H]-LSD | 0.1 |

| 5-HT2C | [³H]-Mesulergine | 0.4 |

| 5-HT4 | - | Data Not Available |

| 5-HT5A | - | Data Not Available |

| 5-HT6 | [³H]-LSD | 13 |

| 5-HT7 | [³H]-5-CT | 4 |

Data compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.[1]

Table 2: Functional Potency and Efficacy of 5-Methoxytryptamine at Human Serotonin Receptors

| Receptor Subtype | Assay Type | EC50 (nM) | Emax (%) |

| 5-HT1A | cAMP Inhibition | 10 | 95 |

| 5-HT2A | Calcium Mobilization | 0.5 | 100 |

| 5-HT2B | Calcium Mobilization | 0.2 | 98 |

| 5-HT2C | Calcium Mobilization | 3.2 | 85 |

| 5-HT4 | cAMP Accumulation | 25 | 90 |

| 5-HT6 | cAMP Accumulation | 30 | 80 |

| 5-HT7 | cAMP Accumulation | 8 | 100 |

Note: Emax values are relative to the maximal response induced by the endogenous ligand, serotonin (5-HT).

Signaling Pathways

The activation of different 5-HT receptor subtypes by 5-Methoxytryptamine initiates distinct intracellular signaling cascades, primarily mediated by heterotrimeric G proteins.

Gi/o-Coupled Receptors (5-HT1A)

Activation of the 5-HT1A receptor by 5-MT leads to the coupling of the inhibitory G protein, Gi/o. This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Additionally, the βγ subunits of the G protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal excitability.[3]

Gq/11-Coupled Receptors (5-HT2A, 5-HT2B, 5-HT2C)

Upon binding to 5-HT2 family receptors, 5-MT triggers the activation of the Gq/11 protein. This stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG lead to a variety of downstream cellular responses, including neuronal depolarization and increased excitability.[3]

Gs-Coupled Receptors (5-HT4, 5-HT6, 5-HT7)

Activation of 5-HT4, 5-HT6, and 5-HT7 receptors by 5-MT engages the stimulatory G protein, Gs.[4][5] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent elevation of intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, modulating gene transcription and other cellular processes.

Experimental Protocols

The following are generalized yet detailed protocols for key in vitro assays used to characterize the interaction of 5-Methoxytryptamine with serotonin receptors.

Radioligand Binding Assay

This assay measures the affinity of 5-MT for a specific receptor subtype by quantifying its ability to displace a radiolabeled ligand.[6][7]

Methodology:

-

Membrane Preparation: Cell membranes expressing the target human 5-HT receptor subtype are prepared from cultured cells (e.g., HEK293, CHO) or tissue homogenates.[7]

-

Incubation: A constant concentration of a specific high-affinity radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A) is incubated with the membrane preparation in the presence of varying concentrations of 5-MT.[1] The incubation is typically carried out in a buffer solution at a specific temperature (e.g., 25-37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[6]

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[6]

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of 5-MT that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay determines the functional activity of 5-MT at Gs- or Gi/o-coupled receptors by measuring changes in intracellular cAMP levels.[8]

Methodology:

-

Cell Culture: Cells stably expressing the target 5-HT receptor (e.g., 5-HT4, 5-HT6, 5-HT7 for Gs; 5-HT1A for Gi/o) are cultured in appropriate media.[8]

-

Stimulation:

-

For Gs-coupled receptors: Cells are treated with varying concentrations of 5-MT.

-

For Gi/o-coupled receptors: Cells are first stimulated with a known adenylyl cyclase activator (e.g., forskolin) to induce cAMP production, and then co-treated with varying concentrations of 5-MT.[8]

-

-

Lysis: After incubation (typically 15-30 minutes), the cells are lysed to release intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or an ELISA-based method.[8]

-

Data Analysis: A dose-response curve is generated by plotting the measured cAMP levels against the concentration of 5-MT. From this curve, the EC50 (potency) and Emax (efficacy) values are determined.

Calcium Mobilization Assay

This assay is used to assess the functional activity of 5-MT at Gq/11-coupled receptors by measuring changes in intracellular calcium concentrations.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. 5-HT7 receptor - Wikipedia [en.wikipedia.org]

- 5. Reactome | 5-HT4, 6 and 7 receptors can bind serotonin [reactome.org]

- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Methoxytryptamine Hydrochloride from Melatonin

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the chemical synthesis of 5-methoxytryptamine (B125070) hydrochloride from the readily available starting material, melatonin (B1676174). The primary transformation involves the alkaline hydrolysis of the N-acetyl group of melatonin. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and a comparison of the signaling pathways of melatonin and its derivative, 5-methoxytryptamine.

Core Synthesis: Alkaline Hydrolysis of Melatonin

The conversion of melatonin to 5-methoxytryptamine is achieved through the deacetylation of the amide functional group. This is typically accomplished by refluxing melatonin in an alcoholic solvent with a strong base, such as sodium hydroxide (B78521). The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the acetyl group, leading to the cleavage of the amide bond and the formation of 5-methoxytryptamine and sodium acetate (B1210297).

Experimental Protocols

Two primary protocols for the alkaline hydrolysis of melatonin are detailed below.

Protocol 1: Hydrolysis in Isobutanol

This protocol is a widely cited method for the synthesis of 5-methoxytryptamine from melatonin.[1][2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, 42 grams of melatonin are suspended in 300 grams of isobutanol.

-

Reagent Addition: To this suspension, 30 grams of sodium hydroxide and 3 grams of sodium dithionite (B78146) are added. The sodium dithionite is included to prevent potential oxidative side reactions.

-

Reaction Conditions: The reaction mixture is heated to reflux at approximately 105°C for 2 hours under a nitrogen atmosphere.

-

Work-up and Extraction: After cooling, the mixture is extracted with 500 grams of water. The aqueous phase, containing sodium acetate and excess sodium hydroxide, is separated and discarded.

-

Acidification and Isolation: The isobutanol phase is then acidified to a pH of 2 with 32% hydrochloric acid. This protonates the primary amine of 5-methoxytryptamine, forming the hydrochloride salt which is less soluble in isobutanol.

-

Crystallization and Purification: The solution is concentrated to induce the crystallization of the crude 5-methoxytryptamine hydrochloride. The crude product is then recrystallized from 96% ethanol (B145695) to yield the purified product.[1]

Protocol 2: Hydrolysis in Aqueous Ethanol

An alternative protocol utilizes a mixture of ethanol and water as the solvent.

-

Reaction Setup: 2.2 grams of melatonin are dissolved in approximately 50 mL of a 1:1 aqueous ethanol solution.

-

Reagent Addition: 50 mL of a 1:1 aqueous ethanolic potassium hydroxide solution (8–12 molar) and a catalytic amount (200 mg) of sodium dithionite are added.

-

Reaction Conditions: The mixture is heated to reflux under a nitrogen atmosphere for 16 hours.

-

Work-up and Extraction: After cooling, the reaction mixture is extracted with chloroform. The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.

-

Isolation of the Free Base: The solvent is removed under reduced pressure using a rotary evaporator to yield 5-methoxytryptamine as a colorless syrup.

-

Formation of the Hydrochloride Salt: The resulting free base is dissolved in a mixture of ether and ethanol and treated with a solution of hydrochloric acid in ethanol/ether to precipitate the hydrochloride salt.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the synthesis of this compound from melatonin based on the described protocols.

| Parameter | Value | Reference |

| Starting Material | Melatonin | [1] |

| Product | This compound | [1] |

| Molecular Formula of Product | C₁₁H₁₅ClN₂O | |

| Molecular Weight of Product | 226.71 g/mol |

Table 1: General Reaction Parameters

| Parameter | Protocol 1 | Protocol 2 |

| Starting Melatonin | 42 g | 2.2 g |

| Solvent | Isobutanol (300 g) | 1:1 Aqueous Ethanol (~100 mL) |

| Base | Sodium Hydroxide (30 g) | Potassium Hydroxide (8–12 M) |

| Reflux Temperature | 105°C | Not specified |

| Reflux Time | 2 hours | 16 hours |

| Crude Yield | 36 g (mexamine) | Not specified |

| Final Yield | 30 g (mexamine, 98.5% purity) | 1.7 g (hydrochloride, ~70%) |

Table 2: Reagent Quantities and Yields for Different Protocols

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from melatonin.

Caption: Workflow for the synthesis of 5-methoxytryptamine HCl.

Comparative Signaling Pathways

This diagram provides a comparative overview of the primary signaling pathways activated by melatonin and 5-methoxytryptamine.

Caption: Comparative signaling of Melatonin and 5-Methoxytryptamine.

Signaling Pathways: A Comparative Analysis

Melatonin and 5-methoxytryptamine, despite their structural similarity, exhibit distinct pharmacological profiles due to their differing receptor affinities.

Melatonin: This neurohormone primarily interacts with two high-affinity G-protein coupled receptors (GPCRs), MT1 and MT2.[[“]] Both receptors are predominantly coupled to Gαi proteins, which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This cascade further influences the protein kinase A (PKA) pathway and the phosphorylation of cAMP response element-binding protein (CREB).[5][6] Additionally, melatonin receptor activation can modulate other signaling pathways, including those involving protein kinase C (PKC) and extracellular signal-regulated kinases (ERK).[5][7]

5-Methoxytryptamine: In contrast to melatonin, 5-methoxytryptamine has a low affinity for melatonin receptors.[8] Instead, it acts as a potent agonist at various serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, with notable activity at the 5-HT1A and 5-HT2A subtypes.[8][9] As a non-selective serotonin receptor agonist, its downstream effects are diverse and depend on the specific 5-HT receptor subtype and the tissue in which it is expressed.[10] Activation of 5-HT1A receptors is typically coupled to Gαi, leading to the inhibition of adenylyl cyclase, similar to melatonin's action at its receptors. Conversely, 5-HT2A receptor activation is primarily coupled through Gαq, stimulating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of PKC.

Conclusion

The synthesis of this compound from melatonin is a straightforward and efficient process, primarily involving a one-step alkaline hydrolysis. The detailed protocols provided in this guide offer researchers a reliable method for obtaining this valuable tryptamine (B22526) derivative. The distinct pharmacological profiles of melatonin and 5-methoxytryptamine, stemming from their differential receptor interactions, underscore the significant impact of the N-acetyl group on the biological activity of this class of compounds. This technical guide serves as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the synthesis and biological evaluation of tryptamine derivatives.

References

- 1. Synthesis of 5-MeO-Tryptamine [erowid.org]

- 2. benchchem.com [benchchem.com]

- 3. consensus.app [consensus.app]

- 4. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 9. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxytryptamine Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methoxytryptamine hydrochloride (CAS Number: 66-83-1). As a tryptamine (B22526) derivative closely related to the neurotransmitter serotonin (B10506) and the hormone melatonin, understanding its chemical and physical characteristics is crucial for research and development in neuropharmacology and medicinal chemistry.[1]

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of 5-Methoxytryptamine and its hydrochloride salt.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄N₂O • HCl | [2] |

| Molecular Weight | 226.7 g/mol | [2] |

| Appearance | Crystalline solid | [2] |

| Melting Point (Freebase) | 121-123 °C | [3] |

| pKa (Strongest Basic) | 9.76 (Predicted) | [4] |

| logP (Octanol/Water) | 1.196 - 1.41 (Predicted, for freebase) | [4][5] |

Table 2: Solubility Data

| Solvent | Solubility (for Hydrochloride Salt) | Source(s) |

| DMF | 30 mg/mL | [2] |

| DMSO | 30 mg/mL | [2] |

| Ethanol | 10 mg/mL | [2] |

| PBS (pH 7.2) | 10 mg/mL | [2] |

Table 3: Spectroscopic Data

| Technique | Key Data Points | Source(s) |

| UV/Vis (λmax) | 222 nm | [2] |

| FTIR | The infrared spectra of 5-Methoxytryptamine have been investigated in the 4000 to 400 cm⁻¹ region. | [6] |

| ¹H NMR | Spectra available in various solvents, including Methanol-d4. | [7] |

| ¹³C NMR | Predicted spectra are available. | [8] |

| Mass Spectrometry | Electron ionization mass spectra are available for the freebase. | [8] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducible research.

Melting Point Determination (Capillary Method)

The melting point of an organic solid can be determined by introducing a small amount into a capillary tube, which is then heated in a calibrated apparatus.[9] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[9]

Principle: The temperature at which a solid transitions to a liquid is a distinct physical property that can indicate purity. Impurities tend to lower and broaden the melting point range.[9]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[10][11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.[9]

-

Heating: The sample is heated rapidly to about 20°C below the expected melting point, then the heating rate is slowed to approximately 1-2°C per minute.[10][11]

-

Observation: The temperature range is recorded from the point at which the first droplet of liquid appears to when the entire sample has liquefied.[9]

-

Replicates: The determination should be repeated with a fresh sample to ensure consistency.[10]

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[12]

Principle: An excess of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached, forming a saturated solution. The concentration of the solute in the supernatant is then quantified.[12]

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., DMF, DMSO, Ethanol, PBS) in a sealed vial.[12]

-

Equilibration: The vials are agitated in a shaker or on a stirrer at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to allow the solution to reach equilibrium.[12]

-

Phase Separation: The samples are centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered to remove any remaining particulates.[12]

-

Quantification: The concentration of this compound in the filtered supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

-

Calibration: A calibration curve is generated using standard solutions of known concentrations to accurately quantify the solubility.[14]

Signaling Pathways

5-Methoxytryptamine acts as a non-selective full agonist at several serotonin (5-HT) receptors, including 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, and 5-HT₇, but lacks affinity for the 5-HT₃ receptor. Its interaction with these G-protein coupled receptors (GPCRs) initiates various downstream signaling cascades.[15]

Activation of 5-HT₁ and 5-HT₂ receptors, for instance, can lead to the modulation of key signaling pathways such as the MEK/MAPK and PI3K/AKT pathways, which are involved in processes like cell proliferation and apoptosis suppression.[16]

References

- 1. 5-Methoxytryptamine|High-Purity Research Chemical [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 608-07-1 CAS MSDS (5-Methoxytryptamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Human Metabolome Database: Showing metabocard for 5-Methoxytryptamine (HMDB0004095) [hmdb.ca]

- 5. 5-Methoxytryptamine (CAS 608-07-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Fourier transform infrared spectra and molecular structure of 5-methoxytryptamine, N-acetyl-5-methoxytryptamine and N-phenylsulfonamide-5-methoxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Page loading... [guidechem.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. benchchem.com [benchchem.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 16. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

5-Methoxytryptamine Hydrochloride: A Technical Guide to its Role as a Serotonin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxytryptamine (5-MT) hydrochloride is a tryptamine (B22526) derivative closely related to the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). It is an O-methylated metabolite of serotonin and a deacetylated metabolite of melatonin, found endogenously in the pineal gland and other tissues. As a potent and non-selective agonist at multiple serotonin receptor subtypes, 5-MT hydrochloride serves as an invaluable pharmacological tool for elucidating the complex roles of the serotonergic system in health and disease. Its broad-spectrum activity allows for the investigation of integrated physiological responses mediated by the activation of diverse 5-HT receptor families, including the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors.[1][2] This technical guide provides a comprehensive overview of the quantitative pharmacology, experimental protocols for in vitro characterization, and the intricate signaling pathways modulated by 5-Methoxytryptamine hydrochloride.

Data Presentation: Quantitative Pharmacology

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 5-Methoxytryptamine at various human serotonin receptor subtypes. These data have been compiled from multiple in vitro studies and provide a quantitative basis for understanding the compound's interaction with its molecular targets.

Table 1: Binding Affinities (Ki) of 5-Methoxytryptamine at Human Serotonin Receptors

| Receptor Subtype | Radioligand | Ki (nM) |

| 5-HT1A | [³H]-8-OH-DPAT | 9 - 15.4 |

| 5-HT1B | [¹²⁵I]-GTI | 130 |

| 5-HT1D | [³H]-GR-125743 | 7.3 - 25 |

| 5-HT2A | [³H]-Ketanserin | 295 |

| 5-HT2B | [³H]-LSD | 16.4 |

| 5-HT2C | [³H]-Mesulergine | 52.48 |

| 5-HT4 | [³H]-GR113808 | 501.18 |

| 5-HT6 | [³H]-LSD | 69.18 |

| 5-HT7 | [³H]-5-CT | 5.01 |

Note: Ki values are compiled from various sources and may differ based on experimental conditions.

Table 2: Functional Activity (EC50) of 5-Methoxytryptamine at Human Serotonin Receptors

| Receptor Subtype | Assay Type | EC50 (nM) |

| 5-HT1A | cAMP Inhibition | 10 - 20 |

| 5-HT2A | IP1 Accumulation / Ca2+ Flux | 0.503 |

| 5-HT2B | IP1 Accumulation / Ca2+ Flux | ~10 |

| 5-HT2C | IP1 Accumulation / Ca2+ Flux | ~100 |

| 5-HT4 | cAMP Accumulation | ~200 |

| 5-HT6 | cAMP Accumulation | ~100 |

| 5-HT7 | cAMP Accumulation | ~5 |

Note: EC50 values are approximate and compiled from various sources.[1] Actual values can vary depending on the specific cell line, expression levels, and assay methodology used.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the agonist activity of this compound at serotonin receptors.

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype by measuring its ability to displace a known radioligand.

Workflow: Radioligand Binding Assay

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human serotonin receptor subtype of interest.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup (96-well plate format):

-

Add assay buffer to all wells.

-

Add serial dilutions of this compound to the appropriate wells.

-

For determining non-specific binding, add a high concentration of a known non-radiolabeled ligand (e.g., 10 µM serotonin).

-

For determining total binding, add assay buffer instead of a competing ligand.

-

Add a fixed concentration of the appropriate radioligand (e.g., [³H]-Ketanserin for 5-HT2A receptors) to all wells. The concentration should be close to its Kd value.

-

Initiate the binding reaction by adding the membrane preparation to all wells.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 5-MT that inhibits 50% of the specific radioligand binding).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][4]

-

Protocol 2: cAMP Accumulation Assay (HTRF)

This assay is used to determine the functional activity of this compound at Gs-coupled (e.g., 5-HT4, 5-HT6, 5-HT7) and Gi/o-coupled (e.g., 5-HT1A) serotonin receptors by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Homogeneous Time-Resolved Fluorescence (HTRF) format is a common method.

Workflow: cAMP HTRF Assay

Methodology:

-

Cell Culture:

-

Culture cells stably expressing the target Gs- or Gi/o-coupled 5-HT receptor in a suitable medium and seed them into 384-well plates.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in stimulation buffer.

-

-

Cell Stimulation:

-

For Gs-coupled receptors (5-HT4, 5-HT6, 5-HT7):

-

Remove the culture medium from the cells and add the 5-MT dilutions.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature to stimulate cAMP production.

-

-

For Gi/o-coupled receptors (5-HT1A):

-

Prepare a solution of 5-MT dilutions containing a fixed concentration of an adenylyl cyclase activator, such as Forskolin (e.g., 10 µM).

-

Remove the culture medium and add the 5-MT/Forskolin mixture.

-

Incubate to measure the inhibition of Forskolin-induced cAMP production.

-

-

-

cAMP Detection (HTRF):

-

Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol. This typically involves adding a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).

-

Incubate the plate for 60 minutes at room temperature, protected from light, to allow the competitive binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) for each well.

-

The signal is inversely proportional to the amount of cAMP produced by the cells.

-

Generate a cAMP standard curve to convert the HTRF ratios to cAMP concentrations.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration of 5-MT that produces 50% of the maximal response) and Emax (maximal effect).

-

Protocol 3: Inositol (B14025) Phosphate (IP1) Accumulation Assay (HTRF)

This assay determines the functional activity of this compound at Gq-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C) by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade.

Workflow: IP1 HTRF Assay

Methodology:

-

Cell Culture:

-

Culture and seed cells expressing the target Gq-coupled 5-HT receptor into 384-well plates as described for the cAMP assay.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.

-

-

Cell Stimulation:

-

Remove the culture medium and add the 5-MT/LiCl solution to the cells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.[5]

-

-

IP1 Detection (HTRF):

-

Lyse the cells and add the HTRF detection reagents as per the manufacturer's instructions. This typically includes an anti-IP1 antibody labeled with Europium cryptate (donor) and an IP1 analog labeled with d2 (acceptor).[6]

-

Incubate for 1 hour at room temperature to allow the competitive immunoassay to reach equilibrium.[6]

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm). The signal is inversely proportional to the concentration of IP1.

-

Use an IP1 standard curve to convert the HTRF ratios to IP1 concentrations.

-

Plot the IP1 concentration against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[7][8][9]

-

Signaling Pathways

This compound, as a non-selective serotonin receptor agonist, activates a variety of downstream signaling cascades depending on the receptor subtype it binds to. These pathways are primarily mediated by heterotrimeric G proteins.

5-HT1A Receptor Signaling (Gi/o-coupled)

Activation of the 5-HT1A receptor by 5-MT leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits, initiating multiple downstream effects.

References

- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]

- 8. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of 5-Methoxytryptamine from Serotonin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 5-methoxytryptamine (B125070) (5-MT) from serotonin (B10506). 5-Methoxytryptamine, also known as mexamine, is a naturally occurring tryptamine (B22526) derivative structurally related to the neurotransmitter serotonin and the neurohormone melatonin (B1676174).[1][2][3] Its presence and synthesis in the body, particularly in the pineal gland, are of significant interest for neuroscience and pharmacology.[1][3] This document details the core enzymatic pathways, presents relevant quantitative data, outlines detailed experimental protocols, and visualizes the metabolic context of this important molecule.

Core Biosynthetic Pathways of 5-Methoxytryptamine

5-Methoxytryptamine can be synthesized through two primary routes originating from serotonin metabolism. The direct O-methylation of serotonin is a key pathway, while the deacetylation of melatonin represents an alternative route.

The most direct pathway for the synthesis of 5-methoxytryptamine from serotonin is a single-step enzymatic reaction.[2] This reaction involves the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the 5-hydroxyl group of serotonin.[2]

The reaction is catalyzed by the enzyme N-acetylserotonin O-methyltransferase (ASMT) , also known as hydroxyindole-O-methyltransferase (HIOMT) .[2][3] While ASMT is famously known for catalyzing the final step in melatonin synthesis (the methylation of N-acetylserotonin), it also efficiently O-methylates serotonin directly.[4] In this reaction, SAM is converted to S-adenosyl-L-homocysteine (SAH).[2]

5-Methoxytryptamine can also be formed from the deacetylation of melatonin (N-acetyl-5-methoxytryptamine).[1] This reaction represents a minor metabolic pathway and has been demonstrated in vitro and in vivo in rat liver tissue.[5] The conversion is catalyzed by the enzyme aryl acylamidase.[5] This pathway is significant as it links the metabolism of melatonin back to a psychoactive tryptamine.[5]

Metabolic Context: Serotonin's Fate

The synthesis of 5-methoxytryptamine represents one of several metabolic fates for serotonin. The primary and most well-documented pathway in the pineal gland leads to the synthesis of melatonin.[6][7] In this canonical pathway, serotonin is first N-acetylated by aralkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin.[6][8] Subsequently, N-acetylserotonin is O-methylated by ASMT to produce melatonin.[6][8]

The direct methylation of serotonin to 5-MT is considered an alternative pathway.[8][9] In some organisms, this alternative pathway may be more prominent, where 5-MT is then N-acetylated to form melatonin.[2][9]

Quantitative Data on Enzyme Kinetics

The efficiency of ASMT in converting serotonin to 5-methoxytryptamine is described by its kinetic parameters. While much of the literature focuses on N-acetylserotonin as the primary substrate for melatonin production, data is available for serotonin as well.

Table 1: Kinetic Parameters of ASMT from Arabidopsis thaliana Data from a study on recombinant protein from At4g35160, designated as AtASMT.[10]

| Substrate | Vmax (pkat/mg protein) |

| Serotonin | 0.29 |

| N-acetylserotonin | 0.11 |

Table 2: Kinetic Parameters of ASMT from Chicken (Gallus gallus) Data from UniProt entry for chicken ASMT.[11]

| Substrate | Michaelis Constant (KM) |

| N-acetylserotonin | 5 µM |

| S-adenosyl-L-methionine | 8 µM |

Note: The Vmax values for AtASMT suggest that, at least in this plant species, serotonin may be a more readily converted substrate than N-acetylserotonin.[10]

Experimental Protocols

Studying the biosynthesis of 5-methoxytryptamine involves two primary types of experiments: measuring the activity of the synthesizing enzyme (ASMT) and quantifying the substrate (serotonin) and product (5-MT) in biological samples.

This protocol outlines a radiometric assay to measure ASMT activity by quantifying the formation of radiolabeled 5-methoxytryptamine from serotonin using a radiolabeled methyl donor.[2][12]

Reagents:

-

Phosphate (B84403) buffer (e.g., 0.05 M, pH 7.9)[12]

-

Serotonin solution

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM) (e.g., 0.25 µCi per assay)[12]

-

Purified ASMT enzyme or tissue homogenate (e.g., pineal gland sonicate)[12]

-

Borate (B1201080) buffer (e.g., 0.45 M, pH 10)[12]

-

Organic solvent for extraction (e.g., a mixture of toluene (B28343) and isoamyl alcohol, or chloroform)[2]

Procedure:

-

Sample Preparation: Sonicate tissue (e.g., pineal gland) in 70 µL of phosphate buffer. Centrifuge for 10 minutes at 16,000 x g at 4°C. Use the supernatant for the assay.[12]

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, serotonin, and the enzyme preparation (supernatant).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.[2]

-

Initiation: Start the reaction by adding [³H]-SAM.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[2]

-

Termination: Stop the reaction by adding an ice-cold stop solution, such as borate buffer.[2]

-

Extraction: Add the organic solvent to extract the radiolabeled product, [³H]-5-methoxytryptamine. Vortex vigorously and centrifuge to separate the aqueous and organic phases.[2]

-

Quantification: Transfer an aliquot of the organic phase into a scintillation vial. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.[2]

-

Controls: Include appropriate controls, such as reactions without the enzyme or without the serotonin substrate, to measure background radioactivity.

High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence or tandem mass spectrometry (MS/MS) detection, provides a highly sensitive and specific method for the simultaneous quantification of serotonin and 5-methoxytryptamine in biological samples like plasma or tissue homogenates.[2][13][14]

Sample Preparation (from tissue or plasma):

-

Homogenization: Homogenize tissue samples in an acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins. For plasma, protein precipitation is typically done with a solvent like ice-cold acetonitrile (B52724).[2][14]

-

Centrifugation: Centrifuge the homogenate or plasma mixture at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.[2][14]

-

Supernatant Collection: Carefully collect the supernatant, which contains the analytes of interest.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.[2]

Illustrative HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm).[2]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection:

Conclusion

The biosynthesis of 5-methoxytryptamine from serotonin, catalyzed by the enzyme ASMT/HIOMT, represents a significant branch of indoleamine metabolism.[2] While often viewed in the context of the canonical melatonin pathway, the direct O-methylation of serotonin is an important route for producing a distinct, biologically active compound.[9] Understanding the kinetics and regulation of this pathway is crucial for research into circadian rhythms, neuropharmacology, and the development of novel therapeutics targeting the serotonergic and melatonergic systems. The experimental protocols provided herein offer robust methods for investigating this pathway in various biological systems.

References

- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Enzymatic O-methylation of N-acetylserotonin to melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo formation of 5-methoxytryptamine from melatonin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Melatonin Synthesis: Acetylserotonin O-Methyltransferase (ASMT) Is Strongly Expressed in a Subpopulation of Pinealocytes in the Male Rat Pineal Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fig. 5, [The serotonin-NAS-melatonin pathway in ASD...]. - A Time for Metabolism and Hormones - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cloning and functional characterization of the Arabidopsis N-acetylserotonin O-methyltransferase responsible for melatonin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of serotonin and eight of its metabolites in plasma of healthy volunteers by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Structural and Functional Relationship Between 5-Methoxytryptamine and Melatonin

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

This technical guide provides an in-depth examination of the structural and functional relationship between 5-methoxytryptamine (B125070) (5-MT) and N-acetyl-5-methoxytryptamine (melatonin). These two indoleamines are intimately linked through shared biosynthetic pathways, yet they exhibit markedly distinct pharmacological profiles. Melatonin (B1676174) is the principal hormone of the pineal gland, primarily regulating circadian rhythms through high-affinity interactions with melatonin receptors MT1 and MT2. In contrast, 5-methoxytryptamine, a structural precursor and metabolite of melatonin, demonstrates negligible affinity for melatonin receptors but acts as a potent agonist at various serotonin (B10506) receptors. This document will dissect their chemical structures, explore the classic and alternative biosynthetic routes that connect them, and present their divergent signaling pathways and receptor pharmacology. Quantitative data on receptor affinities and physicochemical properties are summarized, and detailed experimental protocols for their characterization are provided.

Structural Comparison

5-Methoxytryptamine and melatonin are indoleamine compounds that share a common 5-methoxyindole (B15748) core structure. The critical structural distinction lies in the N-acetyl group present on the ethylamine (B1201723) side chain of melatonin, which is absent in 5-methoxytryptamine.[1][2] 5-MT is chemically known as 2-(5-Methoxy-1H-indol-3-yl)ethanamine, while melatonin is N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide.[1][3] This seemingly minor difference—the addition of an acetyl group—fundamentally alters the molecule's interaction with biological targets, leading to profoundly different pharmacological and physiological effects.

Table 1: Physicochemical Properties of 5-Methoxytryptamine and Melatonin

| Property | 5-Methoxytryptamine | Melatonin |

| IUPAC Name | 2-(5-Methoxy-1H-indol-3-yl)ethanamine[1] | N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide[3] |

| Synonyms | Mexamine, 5-MT, O-methylserotonin[1] | N-acetyl-5-methoxytryptamine[4] |

| Molecular Formula | C₁₁H₁₄N₂O[5] | C₁₃H₁₆N₂O₂[3] |

| Molecular Weight | 190.24 g/mol [5] | 232.28 g/mol |

| LogP (Predicted) | 0.5 - 1.41[1] | ~1.4 |

| Solubility | Partially soluble in water | Amphiphilic, highly soluble in lipids[6] |

Biosynthetic Pathways: An Interconnected Origin

The biosynthesis of melatonin from the essential amino acid tryptophan is well-established. However, 5-methoxytryptamine can feature as a key intermediate in an alternative pathway, highlighting their close metabolic relationship.

The Classic (Serotonin-centric) Pathway

In the canonical pathway, predominantly occurring in the pineal gland, serotonin is the direct precursor to melatonin.[3][7]

-

Tryptophan Hydroxylation: Tryptophan is converted to 5-hydroxytryptophan (B29612) (5-HTP) by tryptophan hydroxylase.[3]

-

Decarboxylation: 5-HTP is decarboxylated to form serotonin (5-hydroxytryptamine, 5-HT) by aromatic L-amino acid decarboxylase.[8]

-

N-Acetylation: Serotonin is acetylated by arylalkylamine N-acetyltransferase (AANAT), the rate-limiting enzyme, to form N-acetylserotonin.[3][7]

-

O-Methylation: N-acetylserotonin is then methylated by N-acetylserotonin O-methyltransferase (ASMT), also known as HIOMT, to yield melatonin.[3][9]

The Alternative (5-Methoxytryptamine) Pathway

An alternative biosynthetic route exists where the order of methylation and acetylation is reversed.[9] This pathway may be more prevalent in certain tissues or organisms, such as plants and bacteria.[9]

-

O-Methylation of Serotonin: Serotonin is first O-methylated by ASMT/HIOMT to produce 5-methoxytryptamine.[1][9]

-

N-Acetylation of 5-MT: 5-methoxytryptamine is subsequently N-acetylated by AANAT to form melatonin.[9]

Additionally, 5-MT can be formed via the N-deacetylation of melatonin, positioning it as both a precursor and a metabolite.[1][10]

Pharmacology and Receptor Interactions

The structural divergence between 5-MT and melatonin dictates their distinct receptor binding profiles and subsequent signaling cascades.

Melatonin: A Melatonergic Agonist

Melatonin exerts its effects primarily as a potent agonist for two high-affinity G-protein coupled receptors (GPCRs): MT1 and MT2.[3] It binds to MT1 with picomolar affinity and to MT2 with nanomolar affinity.[3][11] These receptors are predominantly coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[12] MT1 can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.[3][12]

5-Methoxytryptamine: A Serotonergic Agonist

In stark contrast, 5-MT has no significant affinity for MT1 or MT2 receptors.[1] Instead, it is a highly potent and non-selective agonist for multiple serotonin (5-HT) receptors, including 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, and 5-HT₇ subtypes.[1][13] It is a particularly potent agonist at the 5-HT2A receptor, with an EC₅₀ value in the sub-nanomolar range, making it significantly more potent than serotonin or DMT at this target.[1] Activation of the 5-HT2A receptor, a Gq/11-coupled GPCR, stimulates PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

Table 2: Comparative Receptor Binding Affinities

| Compound | Receptor | Affinity (Ki or EC₅₀) | Primary Signaling Transduction |

| Melatonin | MT1 | pKi ≈ 9.6 (sub-nanomolar)[14] | Gi/o (↓cAMP), Gq (↑IP₃/DAG)[3][12] |

| MT2 | pKi ≈ 9.8 (sub-nanomolar)[14] | Gi/o (↓cAMP), ↓cGMP[12] | |

| 5-HT2A | Low affinity | - | |

| 5-MT | MT1 | No significant affinity[1] | - |

| MT2 | No significant affinity[1] | - | |

| 5-HT2A | EC₅₀ = 0.503 nM[1] | Gq/11 (↑IP₃/DAG) | |

| 5-HT2B | High affinity (25-fold selective over 5-HT2A)[1] | Gq/11 (↑IP₃/DAG) |

Signaling Pathways

The distinct receptor targets of melatonin and 5-MT initiate different intracellular signaling cascades.

Melatonin Signaling

Activation of MT1/MT2 receptors by melatonin triggers a cascade that modulates neuronal firing, gene expression, and other cellular processes, primarily through the inhibition of the cAMP/PKA pathway.[12][15]

5-Methoxytryptamine Signaling

As a potent 5-HT2A agonist, 5-MT activates the canonical Gq pathway, a hallmark of psychedelic tryptamines, leading to increased intracellular calcium and activation of Protein Kinase C (PKC).

Experimental Protocols

Characterizing and quantifying 5-MT and melatonin requires specific experimental methodologies.

Protocol: Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., 5-MT) for a specific receptor (e.g., MT1).

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC₅₀), from which the inhibitory constant (Ki) is calculated.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., HEK293-MT1 cells).[14]

-

Radioligand (e.g., 2-[¹²⁵I]iodomelatonin).[14]

-

Test compound (unlabeled 5-MT or melatonin).

-

Non-specific binding control (a high concentration of an unlabeled ligand, e.g., 10 µM melatonin).

-

Binding buffer (e.g., 75 mM Tris, 12 mM MgCl₂, pH 7.4).[14]

-

Glass fiber filters (e.g., Whatman GF/B).[16]

-

Scintillation fluid and counter.

Methodology:

-

Membrane Preparation: Homogenize cells in a lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the binding buffer. Determine protein concentration using a BCA assay.[17]

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes + Radioligand + Buffer.

-

Non-Specific Binding: Cell membranes + Radioligand + High concentration of unlabeled ligand.

-

Competition: Cell membranes + Radioligand + Serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[16]

-

Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer.[16]

-

Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding (Total - Non-Specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of melatonin and 5-MT in biological or pharmaceutical samples.

Objective: To separate and quantify melatonin and 5-MT using HPLC coupled with a suitable detector.

Materials:

-

HPLC system with a pump, autosampler, column oven, and detector (Fluorescence or Mass Spectrometer).

-

Reversed-phase C18 column.[18]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.2) and an organic solvent (e.g., acetonitrile).[18]

-

Standards: Certified reference standards of melatonin and 5-MT.

-

Internal Standard (IS): A structurally similar compound not present in the sample (e.g., 6-methoxytryptamine).[19]

-

Sample preparation reagents (e.g., solvents for liquid-liquid or solid-phase extraction).

Methodology:

-

Sample Preparation: Extract the analytes from the sample matrix. This can be achieved by protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences and concentrate the sample. Spike the sample with the internal standard prior to extraction.

-

Chromatographic Conditions:

-

Detection:

-

Fluorescence: Set excitation/emission wavelengths appropriate for the analytes (e.g., Ex: 286 nm, Em: 346 nm for melatonin).[18]

-

Mass Spectrometry (MS): Use an ESI source in positive ion mode. Monitor specific parent-to-daughter ion transitions for each analyte and the IS for high selectivity (Selected Reaction Monitoring, SRM).

-

-

Quantification:

-

Generate a calibration curve by analyzing standards of known concentrations.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.

-

Determine the concentration of the analyte in the unknown samples by interpolating from the linear regression of the calibration curve.

-

Conclusion

5-Methoxytryptamine and melatonin offer a compelling case study in structure-activity relationships. Their shared biosynthetic origin and high degree of structural similarity belie their functional orthogonality. Melatonin's N-acetyl group is critical for its potent activity at MT1/MT2 receptors, establishing its role as a key chronobiotic hormone. The absence of this group in 5-methoxytryptamine abrogates melatonergic activity but unmasks a potent serotonergic profile, particularly at 5-HT2A receptors. Understanding these nuanced differences is paramount for researchers in neuropharmacology and drug development, as it informs the design of selective ligands and clarifies the distinct physiological and pathological roles of these closely related indoleamines.

References

- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Melatonin - Wikipedia [en.wikipedia.org]

- 4. A validated method for the rapid quantification of melatonin in over-the-counter hypnotics by the atmospheric pressure solid analysis probe (ASAP) - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY00352J [pubs.rsc.org]

- 5. 5-Methoxytryptamine | C11H14N2O | CID 1833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Melatonin [ch.ic.ac.uk]

- 9. On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caringsunshine.com [caringsunshine.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. thieme-connect.com [thieme-connect.com]

- 16. ora.uniurb.it [ora.uniurb.it]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 19. digibuo.uniovi.es [digibuo.uniovi.es]

- 20. lcms.cz [lcms.cz]